molecular formula C19H25N3O3S B4562017 N-(1-adamantylmethyl)-N'-(2-methoxy-4-nitrophenyl)thiourea

N-(1-adamantylmethyl)-N'-(2-methoxy-4-nitrophenyl)thiourea

Cat. No.: B4562017
M. Wt: 375.5 g/mol
InChI Key: PDUZIHDZJCRLIL-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-N'-(2-methoxy-4-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16166284 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Analysis

The Role of Substituents in Molecular Structure

Research by Saeed et al. (2014) on 1-(adamantane-1-carbonyl) thioureas, including structural analogues, highlights the impact of substituents on molecular conformation and intermolecular interactions. X-ray analysis revealed distinct conformations influenced by the degree of substitution on the thiourea core, affecting vibrational properties as determined by spectroscopy methods and quantum chemical calculations. This study provides insight into the structural dynamics of N-(1-adamantylmethyl)-N'-(2-methoxy-4-nitrophenyl)thiourea derivatives and their potential implications in scientific research applications (Saeed, Flörke, & Erben, 2014).

Anticancer Potential

DNA-binding Studies and Biological Activities

Tahir et al. (2015) synthesized new nitrosubstituted acylthioureas, including derivatives of this compound, and evaluated their anticancer potency through DNA interaction studies. The findings suggest significant binding affinity of these compounds to DNA, alongside antioxidant, cytotoxic, and antimicrobial activities. This research underscores the potential of these compounds in the development of anticancer drugs (Tahir et al., 2015).

Molecular Docking and Biological Evaluation

Synthesis and Biological Evaluation of Adamantane-Naphthyl Thiourea Conjugate

Arshad et al. (2021) synthesized 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea and performed X-ray analysis, Hirshfeld surface analysis, and in vitro biological evaluations including DNA binding and urease enzyme inhibition. The compound exhibited significant cytotoxic activity against hepatocellular carcinoma cells, highlighting its potential as a lead compound for anticancer therapy (Arshad et al., 2021).

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-(2-methoxy-4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-25-17-7-15(22(23)24)2-3-16(17)21-18(26)20-11-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-11H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUZIHDZJCRLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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